Fumaric acid monoethyl ester,calcium salt

Catalog No.
S12516074
CAS No.
M.F
C12H14CaO8
M. Wt
326.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumaric acid monoethyl ester,calcium salt

Product Name

Fumaric acid monoethyl ester,calcium salt

IUPAC Name

calcium;(E)-4-ethoxy-4-oxobut-2-enoate

Molecular Formula

C12H14CaO8

Molecular Weight

326.31 g/mol

InChI

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+;

InChI Key

WOONQYHBMBCNDD-SYWGCQIGSA-L

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2]

Fumaric acid monoethyl ester, calcium salt is a chemical compound derived from fumaric acid, an organic compound with the formula HO2CCH=CHCO2H. This compound is characterized by its white crystalline appearance and is commonly used in various pharmaceutical applications. The molecular formula for fumaric acid monoethyl ester, calcium salt is C12H14CaO8, and it has a molecular weight of approximately 318.33 g/mol . It exists as a salt formed by the reaction of fumaric acid monoethyl ester with calcium ions, enhancing its solubility and bioavailability in pharmaceutical formulations.

Due to its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into fumaric acid and ethanol in the presence of water.
  • Bromination: The double bond in the fumaric structure can react with bromine to form dibromofumarate.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield ethylene derivatives.

These reactions are significant for understanding its reactivity and potential applications in organic synthesis .

Fumaric acid monoethyl ester, calcium salt exhibits notable biological activity, particularly in the treatment of autoimmune diseases. It has been shown to modulate immune responses and reduce inflammation, making it beneficial for conditions such as multiple sclerosis and psoriasis. The compound functions by influencing cytokine production and has been associated with a reduction in tumor necrosis factor-alpha levels, which are often elevated in inflammatory diseases .

Additionally, it has been reported that fumaric acid derivatives can enhance the body's antioxidant defenses, providing further therapeutic benefits .

The synthesis of fumaric acid monoethyl ester, calcium salt typically involves several steps:

  • Esterification: Fumaric acid is reacted with ethanol to form fumaric acid monoethyl ester.
  • Salification: The monoethyl ester is then reacted with calcium hydroxide or calcium oxide to produce the calcium salt.
  • Purification: The resulting product is purified through crystallization or recrystallization techniques.

This process ensures a high yield of the desired compound while maintaining its structural integrity .

Fumaric acid monoethyl ester, calcium salt has various applications:

  • Pharmaceuticals: Used primarily in formulations for treating psoriasis and multiple sclerosis due to its immunomodulatory effects.
  • Food Industry: Acts as a food additive for its preservative properties.
  • Cosmetics: Incorporated into skincare products for its anti-inflammatory properties.

The versatility of this compound makes it valuable across multiple industries .

Studies have indicated that fumaric acid monoethyl ester interacts with various biological pathways. It may enhance the efficacy of other medications used in treating autoimmune diseases when combined. Research suggests that these interactions can lead to reduced side effects associated with traditional treatments, such as gastrointestinal discomfort often linked to high-dose therapies .

Furthermore, ongoing studies are exploring its potential synergistic effects with other therapeutic agents, indicating a promising future for combination therapies involving this compound .

Fumaric acid monoethyl ester, calcium salt shares similarities with several other compounds derived from fumaric acid or related structures. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Fumaric Acid Monoethyl EsterC6H8O4Base structure; used as a precursor for other derivatives.
Fumaric Acid Monomethyl EsterC6H8O4Similar properties but different alkyl group (methyl).
Dimethyl FumarateC6H10O4More potent immunomodulator; used in multiple sclerosis treatment.
Calcium FumarateC6H6CaO4A direct source of calcium; used as a dietary supplement.
Maleic AcidC4H4O4Cis isomer; different reactivity profile compared to fumarate.

The uniqueness of fumaric acid monoethyl ester, calcium salt lies in its specific structure that allows for enhanced solubility and bioactivity compared to other fumarates, making it particularly effective in pharmaceutical applications .

Hydrogen Bond Acceptor Count

8

Exact Mass

326.0314583 g/mol

Monoisotopic Mass

326.0314583 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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